molecular formula C7H7BrO2 B1304910 4-Bromo-5-methylbenzene-1,3-diol CAS No. 3446-04-6

4-Bromo-5-methylbenzene-1,3-diol

Cat. No. B1304910
CAS RN: 3446-04-6
M. Wt: 203.03 g/mol
InChI Key: GLJLCZSVSWEONA-UHFFFAOYSA-N
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Description

The compound "4-Bromo-5-methylbenzene-1,3-diol" is not directly mentioned in the provided papers. However, the papers discuss various brominated benzene derivatives, which can offer insights into the properties and synthesis of brominated aromatic compounds. These papers cover the synthesis and structural analysis of dibromobenzenes, bromomethylbenzenes, and other brominated aromatic compounds, which may share some chemical behavior with the compound of interest .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve direct bromination or more complex synthetic routes. For example, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved through a reaction involving 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . Similarly, bromination-dehydrobromination reactions were used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These methods could potentially be adapted for the synthesis of "4-Bromo-5-methylbenzene-1,3-diol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for their physical properties and reactivity. X-ray diffraction has been used to determine the structures of various dibromobenzene isomers, revealing the influence of molecular symmetry and halogen bonding on their melting points . The structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was also determined by X-ray analysis, which is a common technique for characterizing the structure of brominated aromatic compounds .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was used as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts . The bromination of 1,4-di-tert-butylbenzene resulted in the formation of several brominated products, demonstrating the reactivity of the benzene ring towards electrophilic bromination .

Physical and Chemical Properties Analysis

The physical properties of brominated benzene derivatives, such as melting points, are influenced by their molecular symmetry and crystal packing. The melting points of dibromobenzene isomers were found to be consistent with Carnelley's rule, which relates melting points to molecular symmetry . The chemical properties, such as reactivity towards nucleophiles, are also determined by the electronic effects of the bromine substituents and the overall molecular structure .

Scientific Research Applications

Synthesis Precursor

4-Bromo-5-methylbenzene-1,3-diol serves as a valuable precursor in various organic synthesis processes. For instance, 1,2-Dibromobenzenes, closely related to this compound, are crucial for reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). Similarly, derivatives like 1,3-Di-tert-butylbenzene can be synthesized using brominated compounds as starting materials (Komen & Bickelhaupt, 1996).

Kinetic Studies and Catalysis

In kinetic studies, the reaction of 4-bromo-1-methylbenzene with sodium sulfide, catalyzed by multi-site phase-transfer catalysts, showed significant enhancement in reaction rates when sonication was applied (Abimannan, Selvaraj, & Rajendran, 2015). This suggests the potential of 4-Bromo-5-methylbenzene-1,3-diol derivatives in improving reaction efficiencies in catalytic processes.

Thermophysical Properties

The study of thermophysical properties of bromo-substituted methylbenzenes, including variants of 4-Bromo-5-methylbenzene-1,3-diol, provides insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such data is vital for chemical engineering applications (Verevkin et al., 2015).

Liquid-phase Oxidation

The compound has been utilized in the study of liquid-phase oxidation of methylbenzenes, leading to the formation of various oxidation products. This process is significant in organic chemistry and industrial applications (Okada & Kamiya, 1981).

properties

IUPAC Name

4-bromo-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJLCZSVSWEONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188031
Record name Resorcinol, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylbenzene-1,3-diol

CAS RN

3446-04-6
Record name Resorcinol, 4-bromo-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Hattori, Y Shimazumi, H Goto… - The Journal of …, 2003 - ACS Publications
A naturally occurring 1,1‘-biphenanthrene, blestriarene C (1), was prepared in 13 steps and 30% overall yield. The key steps are the ester-mediated nucleophilic aromatic substitution …
Number of citations: 73 pubs.acs.org

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